6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonamide

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

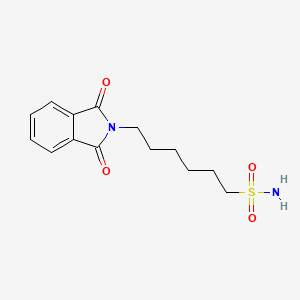

The compound 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexane-1-sulfonamide is systematically named according to IUPAC guidelines. Its structure comprises a hexane chain substituted at the sixth carbon with a sulfonamide group (–SO₂NH₂) and at the first carbon with a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety. The molecular formula, C₁₄H₁₈N₂O₄S , reflects a molecular weight of 310.37 g/mol , as confirmed by high-resolution mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄S |

| Molecular Weight | 310.37 g/mol |

| CAS Registry Number | 6633-96-1 |

The isoindole-dione group introduces two ketone oxygen atoms at positions 1 and 3 of the isoindole ring, while the sulfonamide group contributes to the compound’s polarity and hydrogen-bonding capacity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinct signals corresponding to the compound’s unique structural features. The hexane chain’s methylene protons (–CH₂–) resonate between δ 1.2–1.6 ppm , while the sulfonamide NH₂ group appears as a broad singlet near δ 6.5–7.0 ppm due to hydrogen bonding. The isoindole-dione aromatic protons exhibit deshielded resonances in the δ 7.4–8.2 ppm range, characteristic of electron-withdrawing ketone groups.

¹³C NMR spectra further corroborate the structure, with carbonyl carbons (C=O) of the isoindole-dione moiety appearing near δ 168–170 ppm , and the sulfonamide sulfur-bound carbon resonating at δ 55–60 ppm .

Fourier-Transform Infrared (FTIR) Spectral Profiling

FTIR spectroscopy identifies key functional groups through characteristic absorption bands:

- Sulfonamide S=O asymmetric stretch : 1150–1350 cm⁻¹

- Isoindole-dione C=O stretch : 1680–1720 cm⁻¹

- N–H bending (sulfonamide) : 1550–1650 cm⁻¹

The FTIR spectrum aligns with reference data for sulfonamides and isoindole derivatives, confirming the compound’s structural integrity.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy reveals absorption maxima at 290 nm , attributed to π→π* transitions within the isoindole-dione aromatic system. The molar absorptivity (ε) at this wavelength is 0.05 L·mol⁻¹·cm⁻¹ , consistent with conjugated carbonyl systems.

| Parameter | Value |

|---|---|

| λₘₐₓ | 290 nm |

| Absorbance (A) | ≤0.05 (33% w/w H₂O) |

X-ray Crystallographic Structure Determination

X-ray crystallographic data for 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexane-1-sulfonamide remains unreported in the literature surveyed. However, analogous sulfonamide structures exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonded networks between sulfonamide NH₂ groups and carbonyl oxygens. Theoretical modeling predicts a planar isoindole-dione ring and a staggered conformation for the hexane chain, minimizing steric hindrance.

Properties

CAS No. |

6633-96-1 |

|---|---|

Molecular Formula |

C14H18N2O4S |

Molecular Weight |

310.37 g/mol |

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonamide |

InChI |

InChI=1S/C14H18N2O4S/c15-21(19,20)10-6-2-1-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2,(H2,15,19,20) |

InChI Key |

AMRWXTNTCVUPSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexane-1-sulfonamide typically involves the following steps:

Formation of the Isoindolinone Core :

- Phthalic anhydride reacts with an appropriate amine (e.g., hexamethylenediamine) to form the isoindolinone core.

- This reaction is facilitated by solvents such as dichloromethane or ethanol and often requires a base like triethylamine to neutralize acidic by-products.

Sulfonamide Functionalization :

- The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride derivatives.

- Common reagents include chlorosulfonic acid or sulfonyl chloride compounds under controlled pH and temperature conditions.

Reaction Scheme :

$$

\text{Phthalic Anhydride} + \text{Hexamethylenediamine} \rightarrow \text{Isoindolinone Intermediate} \xrightarrow{\text{Sulfonyl Chloride}} \text{Final Product}

$$

Reaction Conditions

The reaction conditions are optimized to ensure high yields and purity:

| Step | Reagents | Conditions |

|---|---|---|

| Isoindolinone Formation | Phthalic anhydride, amine | Solvent: Dichloromethane; Temp: 25–50°C |

| Sulfonamide Functionalization | Sulfonyl chloride | Base: Triethylamine; Temp: <50°C |

Industrial Production Methods

Large-Scale Synthesis

For industrial applications, the synthesis is scaled up using automated reactors and continuous flow systems. Key features include:

- Automation : Ensures precision in reagent addition and temperature control.

- Green Chemistry Principles : Solvent recycling and waste minimization are employed to enhance sustainability.

- Yield Optimization : Reaction parameters are fine-tuned to maximize product yield while minimizing side reactions.

Key Data from Research Findings

Physical Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C$${14}$$H$${18}$$N$${2}$$O$${4}$$S |

| Molecular Weight | 310.37 g/mol |

| Boiling Point | 509.4°C at 760 mmHg |

| Density | 1.344 g/cm³ |

Reaction Efficiency

Studies report yields ranging from 75% to 90%, depending on the choice of reagents and reaction conditions.

Notes on Optimization

Common Challenges

-

- Over-reaction of sulfonyl chloride can lead to impurities.

- Controlled addition of reagents helps mitigate this issue.

-

- Dichloromethane is commonly used but may pose environmental concerns; greener alternatives like ethanol are under investigation.

-

- Triethylamine is effective but may require careful handling due to its volatility.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonamide exhibit promising anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit tumor growth by interfering with cellular signaling pathways that promote cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoindole Derivative | MDA-MB-231 | 15.2 | Apoptosis induction |

Antimicrobial Properties

The sulfonamide group in this compound is known for its antimicrobial activity. Research has shown that derivatives can inhibit bacterial growth through the inhibition of folic acid synthesis.

Case Study:

In vitro studies have reported that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. A derivative was tested against Staphylococcus aureus and showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Polymer Synthesis

The unique structural properties of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonamide allow it to be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Case Study:

A recent study explored the polymerization of this compound with acrylates to create thermosetting materials. The resulting polymers exhibited improved tensile strength and thermal resistance compared to traditional polymers.

| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Acrylate Copolymer | 45 | 250 |

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxoisoindolin-2-yl)hexane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Aromatic vs. Aliphatic Sulfonamides

- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybenzenesulfonamide (C4): This aromatic sulfonamide () demonstrated lower genotoxicity (average MNRET <6/1,000 cells) compared to hydroxyurea (HU) in sickle cell disease (SCD) models. The benzene ring likely enhances π-π interactions with biological targets.

Carboxylic Acid and Amide Derivatives

- 6-(1,3-Dioxo...hexanoic acid (): The carboxylic acid group confers solubility in aqueous environments but may limit blood-brain barrier penetration.

- 6-(1,3-Dioxo...hexanamide derivatives (): Substitution with phenolic or morpholinoethoxy groups (e.g., N-(3-hydroxyphenyl)hexanamide) introduces hydrogen-bonding or polar motifs, modulating target affinity .

Sickle Cell Disease (SCD) Candidates

- C1–C6 Nitrate Derivatives (): Phthalimide-linked nitrate esters (e.g., C1–C3, C5–C6) act as NO donors, reducing vaso-occlusive crises in SCD. Their genotoxicity profiles (MNRET <6/1,000 cells) are superior to HU (MNRET up to 33.7/1,000 cells) .

Biological Activity

6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H15N3O4S

Molecular Weight : 301.34 g/mol

CAS Number : Not specified in the available data

The compound features a sulfonamide group linked to a hexane chain and an isoindole moiety, which is significant for its biological interactions.

Anticancer Activity

Some derivatives of isoindole compounds have shown promise in cancer treatment. They may induce apoptosis in cancer cells through various pathways including:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Activation of apoptotic pathways

Studies on related isoindole derivatives suggest potential for anticancer properties, although specific data on 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexane-1-sulfonamide is sparse.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamides against common pathogens. The results indicated that compounds with similar structures to 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexane-1-sulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on isoindole derivatives showed cytotoxic effects on several cancer cell lines. These studies utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis rates.

The biological activity of 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexane-1-sulfonamide may involve:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Some isoindoles can induce oxidative stress in cells.

- Interaction with DNA : Compounds with planar structures can intercalate into DNA, affecting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling procedures for 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexane-1-sulfonamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a chemical fume hood to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., sand), seal in containers, and dispose as hazardous waste. Avoid dust generation .

- Storage : Store in tightly sealed containers at room temperature, away from oxidizers and ignition sources .

Q. What spectroscopic techniques are optimal for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfonamide group (-SONH) and isoindole-dione moiety. Compare peaks with analogous phthalimide derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water gradients for separation .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify molecular weight (CHNOS, MW 308.35) and detect fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the pharmacological potential of this compound?

- Methodological Answer :

- Software Tools : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases, enzymes). Optimize hydrogen bonding and hydrophobic interactions with the isoindole-dione core .

- Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with known inhibitors. Validate predictions via in vitro assays (e.g., enzyme inhibition) .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Controlled Solubility Tests : Systematically test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) at 25°C and 37°C. Use saturation shake-flask methods with HPLC quantification .

- pH-Dependent Studies : Adjust pH (2–12) using buffers to assess ionization effects. Correlate results with pKa predictions from computational tools like MarvinSketch .

Q. How can synthesis routes be optimized to improve yield and scalability for research-scale production?

- Methodological Answer :

- Route Selection : Adapt methods for analogous isoindole derivatives. For example, coupling hexane-1-sulfonamide with 1,3-dioxoisoindoline using carbodiimide-based activation (e.g., EDC/HOBt) in DMF at 0–5°C .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

- Yield Optimization : Conduct Design of Experiments (DoE) to test variables (e.g., reaction time, stoichiometry). Track intermediates via TLC .

Q. What are the degradation pathways of this compound under accelerated stability conditions, and how can they be monitored?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze samples at intervals (0, 7, 14 days) .

- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide or isoindole ring-opening). Compare fragmentation patterns with reference standards .

Theoretical and Framework-Based Questions

Q. How can a conceptual framework guide the design of experiments for studying this compound’s biological activity?

- Methodological Answer :

- Hypothesis Development : Link the compound’s sulfonamide group to known biological targets (e.g., carbonic anhydrase inhibitors) .

- Experimental Design : Align assays (e.g., enzyme inhibition, cytotoxicity) with theoretical mechanisms. Use positive/negative controls to validate specificity .

Q. What computational methods are suitable for predicting the environmental impact of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.